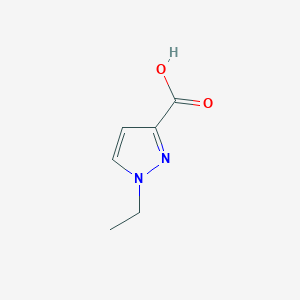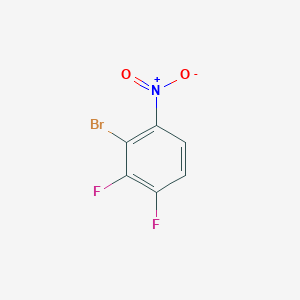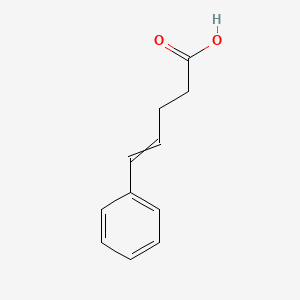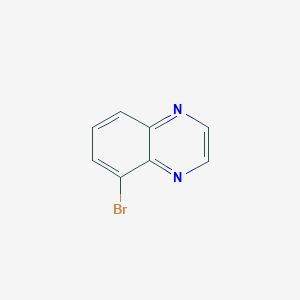
5-Bromoquinoxaline
Overview
Description
5-Bromoquinoxaline: is an organic compound with the molecular formula C8H5BrN2. It is a derivative of quinoxaline, where a bromine atom is substituted at the 5-position of the quinoxaline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Quinoxaline: One common method for preparing 5-Bromoquinoxaline involves the bromination of quinoxaline.
Bromination of 5-Methylquinoxaline: Another method involves the bromination of 5-methylquinoxaline using bromine gas.
Industrial Production Methods:
The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromoquinoxaline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinoxaline ring.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 5-azidoquinoxaline, 5-cyanoquinoxaline, and 5-aminoquinoxaline can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoxaline N-oxides.
Reduction Products: Reduction can yield partially or fully reduced quinoxaline derivatives.
Coupling Products: Coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry:
5-Bromoquinoxaline serves as a versatile building block for the synthesis of various heterocyclic compounds. It is used in the development of fluorescent dyes, electroluminescent materials, and organic sensitizers for solar cells .
Biology and Medicine:
In medicinal chemistry, this compound derivatives have shown potential as kinase inhibitors, antimicrobial agents, and anticancer compounds. They can interact with biological targets such as enzymes, receptors, and DNA .
Industry:
The compound is used in the production of advanced materials, including polymers and optoelectronic devices. Its derivatives are employed in the development of imaging agents and diagnostic tools .
Mechanism of Action
The mechanism of action of 5-Bromoquinoxaline and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
6-Amino-5-Bromoquinoxaline: This compound has an amino group at the 6-position, which can enhance its biological activity and selectivity.
5-Bromoquinoline: A similar compound with a quinoline ring instead of a quinoxaline ring.
5-Bromo-1,4-Benzodiazine: Another related compound with a benzodiazine ring structure.
Uniqueness of 5-Bromoquinoxaline:
This compound is unique due to its specific substitution pattern and the presence of both nitrogen atoms in the quinoxaline ring. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
5-bromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEGBESUCWOWNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346216 | |
| Record name | 5-Bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76982-23-5 | |
| Record name | 5-Bromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the use of 1,3-dibromo-5,5-dimethylhydantoin in the synthesis of 6-amino-5-bromoquinoxaline?
A1: The research highlights the effectiveness of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in synthesizing 6-amino-5-bromoquinoxaline. [, ] This is significant because it offers several advantages over alternative brominating agents like N-Bromosuccinimide and bromine. Specifically, the research demonstrates that using 1,3-dibromo-5,5-dimethylhydantoin allows for a milder reaction with a higher yield (97.6%) and fewer impurities. [] This efficient method is further supported by its successful application at a larger scale (10 kilograms). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


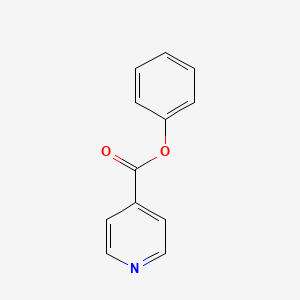
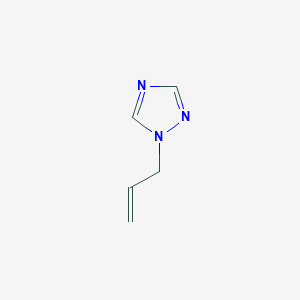
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)
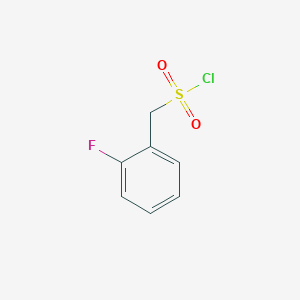
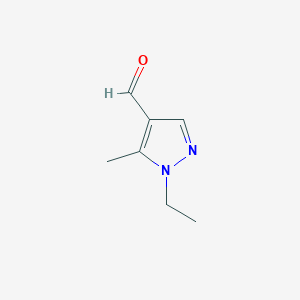

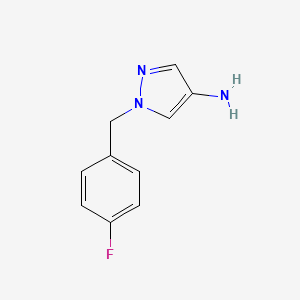
![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)
